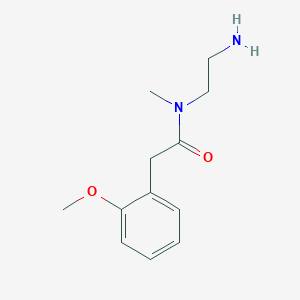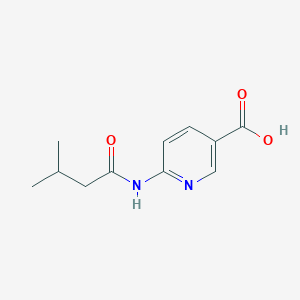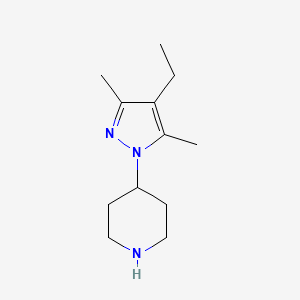
N-(2-aminoethyl)-2-(2-methoxyphenyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-aminoethyl)-2-(2-methoxyphenyl)-N-methylacetamide, also known as MEM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. MEM is a member of the N-substituted phenylacetamide family of compounds, which have shown promising results in the treatment of various diseases, including pain, anxiety, and depression.
Mécanisme D'action
The mechanism of action of N-(2-aminoethyl)-2-(2-methoxyphenyl)-N-methylacetamide is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. This compound has been shown to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes, including neurotransmitter release, calcium signaling, and cell survival. The binding of this compound to the sigma-1 receptor may lead to the modulation of neurotransmitter activity and the regulation of various cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, in the brain. This may lead to the modulation of mood, emotion, and pain. This compound has also been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of various diseases, including neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-aminoethyl)-2-(2-methoxyphenyl)-N-methylacetamide has several advantages for lab experiments. The compound is relatively easy to synthesize and is stable under normal laboratory conditions. This compound has also been shown to have low toxicity and is well-tolerated in animal models. However, the use of this compound in lab experiments is limited by its cost and availability. The compound is not commercially available and must be synthesized in the lab, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for the study of N-(2-aminoethyl)-2-(2-methoxyphenyl)-N-methylacetamide. One potential area of research is the development of this compound-based drugs for the treatment of pain, anxiety, and depression. This compound has shown promising results in animal models and may be a viable alternative to current treatments. Another area of research is the study of the sigma-1 receptor and its role in various cellular processes. The modulation of the sigma-1 receptor may have therapeutic applications in various diseases, including neurodegenerative disorders. Finally, the development of new synthesis methods for this compound may lead to more efficient and cost-effective production of the compound, making it more accessible for research purposes.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in various fields, including medicinal chemistry, drug discovery, and neuroscience. The compound has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models and may have therapeutic applications in the treatment of various diseases. This compound has several advantages for lab experiments, but its use is limited by its cost and availability. Future research directions include the development of this compound-based drugs, the study of the sigma-1 receptor, and the development of new synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of N-(2-aminoethyl)-2-(2-methoxyphenyl)-N-methylacetamide involves the reaction between N-methyl-2-(2-methoxyphenyl)acetamide and ethylenediamine in the presence of a catalyst. The reaction occurs at room temperature and yields this compound as the final product. The synthesis method has been optimized to ensure high yields and purity of the product.
Applications De Recherche Scientifique
N-(2-aminoethyl)-2-(2-methoxyphenyl)-N-methylacetamide has been extensively studied for its potential therapeutic applications. The compound has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. This compound has also been shown to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, emotion, and pain.
Propriétés
IUPAC Name |
N-(2-aminoethyl)-2-(2-methoxyphenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-14(8-7-13)12(15)9-10-5-3-4-6-11(10)16-2/h3-6H,7-9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCGTEFADGEWGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C(=O)CC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluoropyridine-4-carboxamide](/img/structure/B7587650.png)

![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587659.png)







